molecular formula C8H7N B12374888 Indole-2,4,5,6,7-d5

Indole-2,4,5,6,7-d5

Cat. No.: B12374888
M. Wt: 122.18 g/mol
InChI Key: SIKJAQJRHWYJAI-SNOLXCFTSA-N
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Description

1H-Indole-2,4,5,6,7-d5 is a deuterated form of indole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 4, 5, 6, and 7 on the indole ring. This compound is significant in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2,4,5,6,7-d5 can be synthesized through several methods. One common approach involves the deuteration of indole using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of 1H-indole-2,4,5,6,7-d5 often involves the use of deuterated reagents and solvents to achieve high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired deuterated compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,4,5,6,7-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-indole-2,4,5,6,7-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, making it a valuable tool in studying biochemical processes. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C8H7N

Molecular Weight

122.18 g/mol

IUPAC Name

2,4,5,6,7-pentadeuterio-1H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,6D

InChI Key

SIKJAQJRHWYJAI-SNOLXCFTSA-N

Isomeric SMILES

[2H]C1=CC2=C(C(=C(C(=C2N1)[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

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